2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+)
Description
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) is a complex compound that combines the properties of chloranilic acid and lanthanum ions
Properties
CAS No. |
32607-23-1 |
|---|---|
Molecular Formula |
C18H26Cl6La2O22 |
Molecular Weight |
1084.9 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;lanthanum;decahydrate |
InChI |
InChI=1S/3C6H2Cl2O4.2La.10H2O/c3*7-1-3(9)5(11)2(8)6(12)4(1)10;;;;;;;;;;;;/h3*9,12H;;;10*1H2 |
InChI Key |
WYDCSKVWJQQQBQ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[La+3].[La+3] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |
Other CAS No. |
32607-23-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) typically involves the reaction of chloranilic acid with lanthanum saltsThe reaction with lanthanum salts is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired lanthanum complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of chloranilic acid followed by its reaction with lanthanum salts in a controlled environment. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups substituted at the halogen positions .
Scientific Research Applications
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, influencing various biochemical pathways. Its antiproliferative effects on cancer cells are believed to be mediated through the induction of oxidative stress and disruption of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone: A similar compound with comparable chemical properties but without the lanthanum component.
2,5-Dihydroxy-1,4-benzoquinone: Another related compound with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure but with chlorine atoms at different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) lies in its combination of chloranilic acid and lanthanum ions, which imparts distinct chemical and biological properties.
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